molecular formula C14H11NO3 B5522164 4-[(E)-(hydroxyimino)methyl]phenyl benzoate

4-[(E)-(hydroxyimino)methyl]phenyl benzoate

Cat. No.: B5522164
M. Wt: 241.24 g/mol
InChI Key: OCHGSVJYUVXWDJ-XNTDXEJSSA-N
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Description

4-[(E)-(hydroxyimino)methyl]phenyl benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound, in particular, is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a hydroxyimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(hydroxyimino)methyl]phenyl benzoate can be achieved through several methods. One common approach involves the reaction of 4-formylphenyl benzoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(hydroxyimino)methyl]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(hydroxyimino)methyl]phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(E)-(hydroxyimino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoate group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl benzoate
  • 4-[(E)-(hydroxyimino)methyl]phenyl acetate
  • Benzyl benzoate

Uniqueness

4-[(E)-(hydroxyimino)methyl]phenyl benzoate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[4-[(E)-hydroxyiminomethyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(12-4-2-1-3-5-12)18-13-8-6-11(7-9-13)10-15-17/h1-10,17H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHGSVJYUVXWDJ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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